molecular formula C13H12BrNO B8630115 3-(Benzyloxy)-4-bromoaniline

3-(Benzyloxy)-4-bromoaniline

Cat. No.: B8630115
M. Wt: 278.14 g/mol
InChI Key: KOOBQQIFZSZSGN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromoaniline is a halogenated aniline derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 4-position of the aromatic ring. This compound is structurally significant in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the benzyloxy group serves as a protective moiety for hydroxyl functionalities. The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-bromo-3-phenylmethoxyaniline

InChI

InChI=1S/C13H12BrNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

KOOBQQIFZSZSGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromoaniline typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated phenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under suitable conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Benzyloxy)-4-bromoaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and bromine atom can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are selected for comparison based on substituent variations, positional isomerism, and functional group differences:

Substituent Variations

a) 4-Bromoaniline
  • Structure : A simple analog lacking the benzyloxy group.
  • Properties : Lower molecular weight (186.05 g/mol vs. ~292.12 g/mol for 3-(Benzyloxy)-4-bromoaniline) and higher polarity due to the absence of the lipophilic benzyloxy group.
  • Reactivity : Undergoes diazotization and coupling reactions efficiently but lacks the protective group utility .
b) 4-Bromo-3-methylaniline
  • Structure : Methyl group at the 3-position instead of benzyloxy.
  • The methyl group is electron-donating, altering electronic effects on the aromatic ring .
c) 3-Bromo-4-(trifluoromethoxy)aniline
  • Structure : Trifluoromethoxy group replaces benzyloxy.
  • Properties : The electron-withdrawing trifluoromethoxy group decreases electron density on the ring, enhancing resistance to oxidation but reducing nucleophilicity of the amine. This contrasts with the benzyloxy group, which is less electron-withdrawing .

Positional Isomers

a) 2-(Benzyloxy)-4-bromoaniline
  • Structure : Benzyloxy group at the 2-position instead of 3.
  • Properties : Altered steric and electronic environments may affect intermolecular interactions (e.g., hydrogen bonding) and crystal packing. Positional differences can lead to variations in melting points and solubility .

Functional Group Replacements

a) (3-(Benzyloxy)phenyl)boronic Acid
  • Structure : Boronic acid replaces the amine and bromine.
  • Applications : Used in Suzuki couplings, unlike this compound, which is tailored for amination or protection/deprotection strategies .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound ~292.12 3-Benzyloxy, 4-Bromo Cross-coupling, protective group chemistry Pharmaceuticals, agrochemicals
4-Bromoaniline 186.05 4-Bromo Diazotization, coupling reactions Dye intermediates
4-Bromo-3-methylaniline 186.05 3-Methyl, 4-Bromo Steric hindrance limits reactivity Specialty chemicals
2-(Benzyloxy)-4-bromoaniline ~292.12 2-Benzyloxy, 4-Bromo Altered solubility and crystal packing Position-dependent synthesis
(3-(Benzyloxy)phenyl)boronic Acid 228.05 3-Benzyloxy, Boronic Acid Suzuki-Miyaura couplings Material science

Key Research Findings

  • Synthetic Utility : The benzyloxy group in this compound enables selective deprotection under hydrogenation (e.g., Pd/C, H₂), a feature absent in methyl or trifluoromethoxy analogs .
  • Electronic Effects : Bromine’s electronegativity directs electrophilic substitutions to the 2- and 5-positions, while the benzyloxy group stabilizes intermediates via resonance .

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